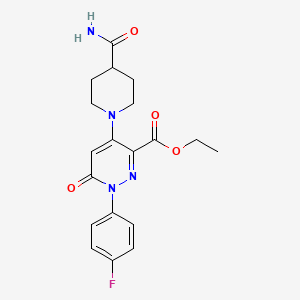

Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a 4-carbamoylpiperidin-1-yl substituent at position 4. The carbamoylpiperidine moiety introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets, while the 4-fluorophenyl group contributes electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name |

ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c1-2-28-19(27)17-15(23-9-7-12(8-10-23)18(21)26)11-16(25)24(22-17)14-5-3-13(20)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H2,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLZJORLADAGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dihydropyridazine core, a carbamoylpiperidine moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 373.42 g/mol.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens .

Muscarinic Receptor Antagonism

The compound has been noted for its potential as a muscarinic receptor antagonist. Muscarinic receptors are crucial in mediating various physiological responses in the body, including neurotransmission and muscle contraction. Compounds with similar structures have been shown to effectively block these receptors, which may lead to therapeutic effects in conditions such as asthma and other respiratory disorders .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. Inflammation is a critical component of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest. This compound could potentially influence cytokine production or inhibit inflammatory cell migration .

The biological activity of this compound is likely mediated through multiple pathways:

- Receptor Interaction: The ability to interact with muscarinic receptors suggests a mechanism involving neurotransmitter modulation.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, hinting at potential pathways through which this compound may exert its effects.

Case Studies and Research Findings

A series of studies have explored the biological effects of related compounds. For example:

- Study on Antimicrobial Effects: A study published in Journal of Medicinal Chemistry demonstrated that certain dihydropyridazine derivatives significantly reduced bacterial viability in vitro .

- Muscarinic Antagonism Research: Research indicated that compounds with similar structural motifs effectively blocked muscarinic receptors in animal models, leading to reduced airway resistance .

Data Summary

Scientific Research Applications

Potential Applications

Given its unique structure and biological activity profile, N-(2,5-difluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may find applications in therapeutic and research contexts. It can also be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Other compounds with a similar core structure have demonstrated potential applications:

- Anti-inflammatory and Analgesic Applications: Due to their potential biological activities.

- GPCR Profiling: These compounds can move beyond conventional models that focus on binding affinity and provide a more comprehensive understanding of ligand-receptor interactions .

Related Compounds

Other compounds in the same family include:

- 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide, with a molecular weight of 439.5 and the molecular formula .

- 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N~1~-(2-methoxybenzyl)propanamide, available in formats such as glass vials and 96-tube racks .

- 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide, with a molecular weight of 423.5 and the molecular formula .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous pyridazine derivatives with variations at positions 1 and 4 (Table 1). Key differences include:

- Substituent at Position 1 : All analogs share a substituted phenyl group, but the target compound uses 4-fluorophenyl, contrasting with chlorophenyl (12b), trifluoromethylphenyl (12c, 12g), and nitrophenyl (12g) in . Fluorine’s electronegativity may reduce metabolic oxidation compared to bulkier groups like trifluoromethyl .

- Substituent at Position 4: The carbamoylpiperidin-1-yl group distinguishes the target compound from simpler substituents like cyano (12b–12g) or hydroxy groups (). This moiety likely improves solubility and target affinity due to hydrogen-bonding interactions .

Physical Properties

*Calculated based on molecular formula.

Key Observations :

- The target compound’s molecular weight (~397.38) is higher than simpler analogs (e.g., 278.24 in ), reflecting the carbamoylpiperidine group’s contribution.

- Yields for analogs in range from 40% (12g) to 95% (12d), suggesting that the target compound’s synthesis may require optimized coupling steps for the carbamoylpiperidine group .

Spectral and Analytical Data

- NMR : The 4-fluorophenyl group would produce distinct ${}^{19}$F NMR signals and deshielded aromatic protons in $^1$H NMR. The carbamoylpiperidine’s NH₂ and CONH groups would show broad peaks at ~6–8 ppm .

- MS : The molecular ion peak (M+H⁺) for the target compound is expected near m/z 398, consistent with its molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.